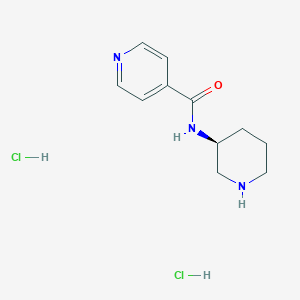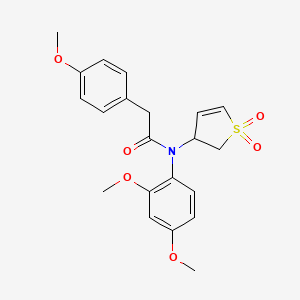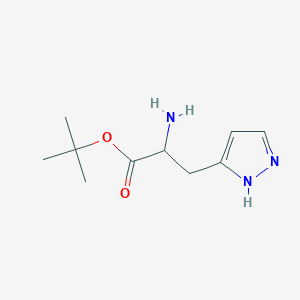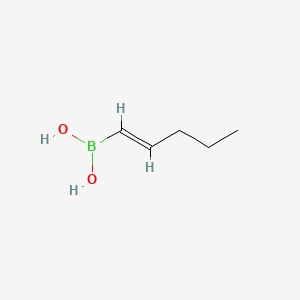
2-((2-chlorobenzyl)thio)-3-(3,5-dimethylphenyl)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((2-chlorobenzyl)thio)-3-(3,5-dimethylphenyl)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings. The presence of various functional groups, such as the chlorobenzylthio, dimethylphenyl, and propyl groups, contributes to its unique chemical properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-chlorobenzyl)thio)-3-(3,5-dimethylphenyl)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Chlorobenzylthio Group: The chlorobenzylthio group can be introduced via nucleophilic substitution reactions, where a suitable thiol reacts with a chlorobenzyl halide in the presence of a base.
Attachment of the Dimethylphenyl Group: The dimethylphenyl group can be introduced through Friedel-Crafts acylation or alkylation reactions, using appropriate reagents and catalysts.
Addition of the Propyl Group: The propyl group can be introduced through alkylation reactions, using propyl halides and suitable bases.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
2-((2-chlorobenzyl)thio)-3-(3,5-dimethylphenyl)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the quinazoline core, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halides, nucleophiles, electrophiles, and suitable catalysts or bases.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Substituted quinazoline derivatives with various functional groups.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Potential use as a probe or ligand in biochemical assays and studies.
Medicine: Exploration of its pharmacological properties for potential therapeutic applications, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry: Use in the development of new materials, catalysts, or chemical processes.
作用機序
The mechanism of action of 2-((2-chlorobenzyl)thio)-3-(3,5-dimethylphenyl)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity or function. The presence of various functional groups allows for multiple modes of interaction, including hydrogen bonding, hydrophobic interactions, and covalent bonding.
類似化合物との比較
Similar Compounds
2-((2-chlorobenzyl)thio)-3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide: Lacks the N-propyl group.
2-((2-chlorobenzyl)thio)-3-(3,5-dimethylphenyl)-4-oxo-N-methyl-3,4-dihydroquinazoline-7-carboxamide: Contains an N-methyl group instead of an N-propyl group.
2-((2-chlorobenzyl)thio)-3-(3,5-dimethylphenyl)-4-oxo-N-ethyl-3,4-dihydroquinazoline-7-carboxamide: Contains an N-ethyl group instead of an N-propyl group.
Uniqueness
The uniqueness of 2-((2-chlorobenzyl)thio)-3-(3,5-dimethylphenyl)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. The presence of the N-propyl group, in particular, may influence its solubility, reactivity, and interaction with biological targets.
特性
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-3-(3,5-dimethylphenyl)-4-oxo-N-propylquinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26ClN3O2S/c1-4-11-29-25(32)19-9-10-22-24(15-19)30-27(34-16-20-7-5-6-8-23(20)28)31(26(22)33)21-13-17(2)12-18(3)14-21/h5-10,12-15H,4,11,16H2,1-3H3,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLLMYKSTJNOIIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=CC=CC=C3Cl)C4=CC(=CC(=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(3,6-Dimethoxy-2-nitrophenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2864264.png)

![N-(3-chlorophenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2864270.png)


![N-[(4-chlorophenyl)methyl]-5-[(2-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2864273.png)

![3-(3-hydroxypropyl)-9-(2-methoxy-5-methylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2864275.png)
![4-(indolin-1-ylsulfonyl)-N-(3-methyl-6-nitro-2,3-dihydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2864279.png)
![3-(4-chlorophenyl)-N-(3,4-dichlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2864280.png)
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 5-nitro-2-pyrrolidin-1-ylbenzoate](/img/structure/B2864283.png)

